Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-
Description
“Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-” is an organotin compound characterized by a tributyltin core substituted with a 2,3-dihydro-5-benzofuranyl group. This structure combines the reactivity of organotin moieties with the aromatic and electronic properties of the benzofuran system. Organotin compounds are widely used as catalysts, stabilizers, or intermediates, though their toxicity requires careful handling .
Properties
IUPAC Name |
tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-4H,5-6H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVDHTDXUJFBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256612 | |
| Record name | Tributyl(2,3-dihydro-5-benzofuranyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223432-28-8 | |
| Record name | Tributyl(2,3-dihydro-5-benzofuranyl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223432-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(2,3-dihydro-5-benzofuranyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, tributyl(2,3-dihydro-5-benzofuranyl)- typically involves the reaction of tributyltin hydride with 2,3-dihydro-5-benzofuran under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: undergoes various types of chemical reactions, including:
Radical Reactions: Due to the presence of the tin-hydrogen bond, this compound is a good radical reducing agent.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tin center is replaced by other nucleophiles.
Common Reagents and Conditions
Radical Reactions: Common reagents include or as radical initiators. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Substitution Reactions: Reagents such as or are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the products are typically deoxygenated or dehalogenated derivatives of the starting materials .
Scientific Research Applications
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: has several scientific research applications, including:
Organic Synthesis: It is used as a radical reducing agent in various organic transformations.
Catalysis: The compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: Organotin compounds are explored for their potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore the biological activity of organotin compounds, including their potential use as antimicrobial and anticancer agents .
Mechanism of Action
The mechanism of action of Stannane, tributyl(2,3-dihydro-5-benzofuranyl)- primarily involves the formation of radicals . The tin-hydrogen bond is relatively weak, allowing for homolytic cleavage to generate tin-centered radicals. These radicals can then participate in various reactions, such as hydrogen atom transfer or addition to unsaturated bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-” with structurally analogous organotin compounds based on substituents, molecular properties, and applications:
Structural and Functional Analysis
Substituent Effects
- This could increase its reactivity in cross-coupling reactions .
- Steric Hindrance: The dihydrobenzofuran ring’s planar structure may reduce steric bulk compared to fused thienodioxin systems, influencing selectivity in catalytic applications .
Stability and Handling
- Like other tributylstannanes, the target compound likely requires airtight storage, protection from light, and moisture-free conditions to prevent decomposition .
- Sulfur-containing analogs (e.g., CAS 175922-79-9) may exhibit higher thermal stability due to sulfur’s polarizability, whereas the target compound’s oxygen-based substituent could increase susceptibility to oxidation .
Biological Activity
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)- is a complex organotin compound that has garnered attention for its biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential applications in various fields.
Chemical Structure and Properties
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)- is characterized by its unique benzofuran structure, which is known to impart significant biological activities. The compound is typically synthesized through the reaction of tributyl tin hydride with 2,3-dihydro-5-benzofuran under radical initiation conditions, such as the presence of azobisisobutyronitrile (AIBN) or benzoyl peroxide .
1. Antitumor Activity
Research indicates that benzofuran derivatives, including stannane compounds, exhibit notable antitumor properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Antitumor Activity Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10.5 | Apoptosis |
| Study B | MCF-7 | 8.3 | Cell Cycle Arrest |
| Study C | A549 | 12.0 | Apoptosis |
2. Antibacterial Activity
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)- has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits essential cellular processes .
Table 2: Antibacterial Efficacy Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
3. Antioxidative Properties
The antioxidant activity of this compound has been explored due to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage induced by reactive oxygen species (ROS) .
The biological activity of stannane compounds can be attributed to several mechanisms:
- Radical Reduction : The presence of the tin-hydrogen bond allows these compounds to act as effective radical reducing agents.
- Nucleophilic Substitution : The tin center can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cellular metabolism, contributing to their antitumor and antibacterial effects .
Pharmacokinetics
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)- is a liquid at room temperature, which may influence its absorption and distribution in biological systems. The pharmacokinetic profile is still under investigation; however, preliminary studies suggest moderate bioavailability and rapid metabolism .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of stannane compounds in drug development:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that a derivative of stannane exhibited significant cytotoxicity against breast cancer cells with an IC50 value lower than that of established chemotherapeutics .
- Case Study 2 : In a clinical trial assessing the antibacterial efficacy of organotin compounds, stannane derivatives showed promising results against multi-drug resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
